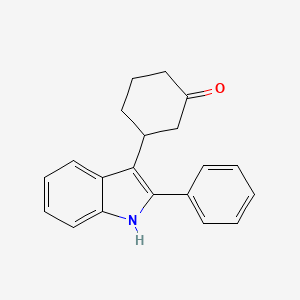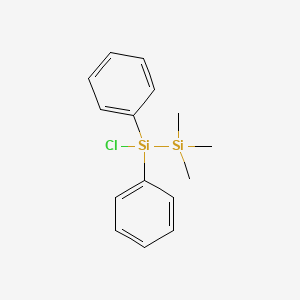
3,7-Dibromoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dibromoquinoline is a heterocyclic aromatic organic compound with the molecular formula C₉H₅Br₂N It is a derivative of quinoline, where two bromine atoms are substituted at the 3rd and 7th positions of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,7-Dibromoquinoline can be synthesized through several methods. One common approach involves the bromination of quinoline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 7th positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-Dibromoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organolithium compounds or Grignard reagents.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like n-butyllithium or phenylmagnesium bromide are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted quinolines can be formed.
Oxidation Products: Oxidation can lead to quinoline N-oxides or other oxidized derivatives.
Coupling Products: Coupling reactions yield biaryl or diaryl derivatives.
Applications De Recherche Scientifique
3,7-Dibromoquinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: this compound is a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3,7-Dibromoquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In biological studies, it may modulate receptor activity by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
3,5-Dibromoquinoline: Another dibromo derivative with bromine atoms at the 3rd and 5th positions.
3,4-Dibromoquinoline: Bromine atoms are substituted at the 3rd and 4th positions.
6,8-Dibromoquinoline: Bromine atoms are substituted at the 6th and 8th positions.
Uniqueness of 3,7-Dibromoquinoline: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This unique substitution can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3,7-dibromoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLWBNGKHNPBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

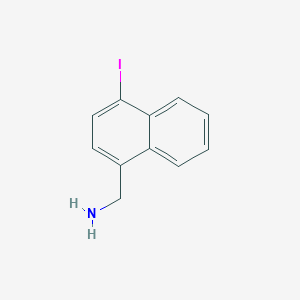


![N-[1-(1-Naphthyl)ethyl]heptanamide](/img/structure/B11839790.png)
![N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide](/img/structure/B11839802.png)
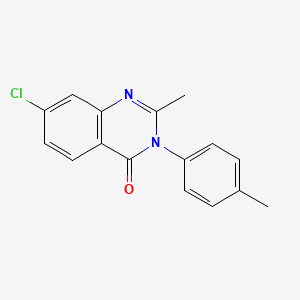
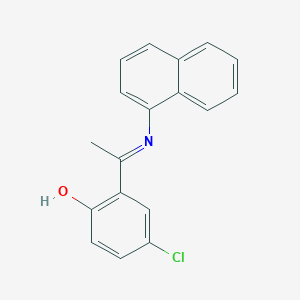

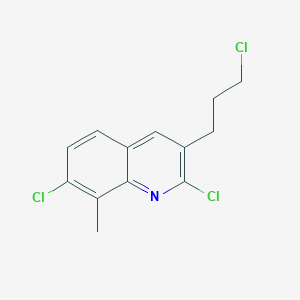
![6-Chloro-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11839820.png)

